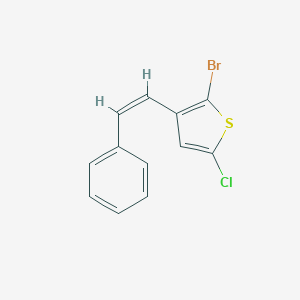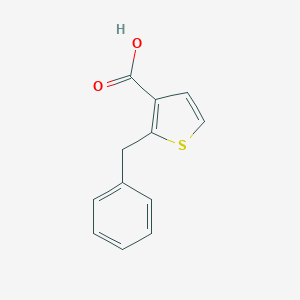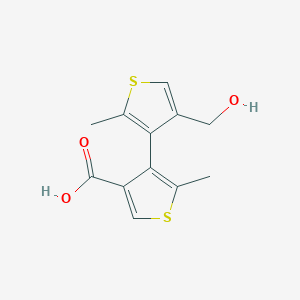![molecular formula C14H19BO2S B428857 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole](/img/structure/B428857.png)
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole is a complex organoboron compound It features a unique tricyclic structure incorporating boron, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds .
Applications De Recherche Scientifique
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific applications are not yet well-defined.
Industry: It may be used in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring can participate in π-π interactions, which are important in materials science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Bis(5-(trimethylstannyl)thiophen-2-yl)decane: This compound features a similar thiophene ring structure but with tin atoms instead of boron.
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole: This compound is unique due to its tricyclic structure and the presence of boron, oxygen, and sulfur atoms.
Uniqueness
This compound is unique due to its combination of boron and thiophene in a tricyclic structure.
Propriétés
Formule moléculaire |
C14H19BO2S |
|---|---|
Poids moléculaire |
262.2g/mol |
Nom IUPAC |
1,3,3-trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane |
InChI |
InChI=1S/C14H19BO2S/c1-13(2)10-4-5-11-14(3,12(10)13)17-15(16-11)9-6-7-18-8-9/h6-8,10-12H,4-5H2,1-3H3 |
Clé InChI |
PURMGMLBEISVIT-UHFFFAOYSA-N |
SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
SMILES canonique |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)


![3-[2-(2-Bromophenyl)vinyl]thiophene](/img/structure/B428783.png)
![4-Nitro-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylic acid](/img/structure/B428785.png)
![Dimethyl 5,5'-bis[2-thiophenecarboxylate]](/img/structure/B428786.png)
![4-[2-(5-Chloro-3-thienyl)vinyl]-2-thienyl methyl sulfide](/img/structure/B428789.png)
![4,4'-Bis[3-iodo-2,5-dimethylthiophene]](/img/structure/B428790.png)


![5,5'-Bis[4-iodo-2,3-dimethylthiophene]](/img/structure/B428794.png)

